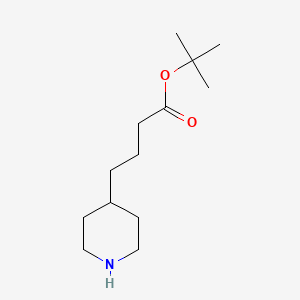![molecular formula C12H9N5 B12523081 3-[3-(2H-tetrazol-5-yl)phenyl]pyridine CAS No. 651769-42-5](/img/structure/B12523081.png)
3-[3-(2H-tetrazol-5-yl)phenyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-(2H-tetrazol-5-yl)phenyl]pyridine is a heterocyclic compound that features both a pyridine ring and a tetrazole ring. Tetrazoles are known for their high nitrogen content and are often used in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
3-[3-(2H-tetrazol-5-yl)phenyl]pyridine can be synthesized by treating 5-phenyl-1H-tetrazole with pyridin-3-ylboronic acid under Chan–Evans–Lam coupling conditions. This reaction typically involves the use of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the coupling .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反応の分析
Types of Reactions
3-[3-(2H-tetrazol-5-yl)phenyl]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The tetrazole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of amines or alcohols.
科学的研究の応用
3-[3-(2H-tetrazol-5-yl)phenyl]pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Tetrazole derivatives are known for their use in pharmaceuticals, and this compound may be explored for similar applications.
作用機序
The mechanism of action of 3-[3-(2H-tetrazol-5-yl)phenyl]pyridine involves its interaction with molecular targets in biological systems. The tetrazole ring can mimic carboxylate groups, allowing it to bind to enzymes and receptors. This binding can inhibit or activate specific pathways, leading to the compound’s observed biological effects .
類似化合物との比較
Similar Compounds
5-Phenyl-2H-tetrazole: A precursor in the synthesis of 3-[3-(2H-tetrazol-5-yl)phenyl]pyridine.
Pyridin-3-ylboronic acid: Another precursor used in the synthesis.
Tetrazole derivatives: Compounds like losartan and latamoxef, which are used in pharmaceuticals.
Uniqueness
This compound is unique due to its combination of a pyridine ring and a tetrazole ring, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and makes it a versatile compound for various applications.
特性
CAS番号 |
651769-42-5 |
|---|---|
分子式 |
C12H9N5 |
分子量 |
223.23 g/mol |
IUPAC名 |
3-[3-(2H-tetrazol-5-yl)phenyl]pyridine |
InChI |
InChI=1S/C12H9N5/c1-3-9(11-5-2-6-13-8-11)7-10(4-1)12-14-16-17-15-12/h1-8H,(H,14,15,16,17) |
InChIキー |
HPEWUWJDJAAROJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C2=NNN=N2)C3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


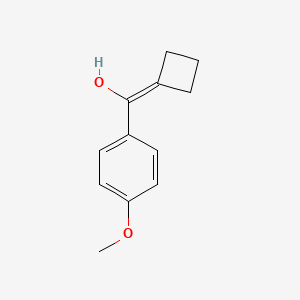
![2,7-Methanoimidazo[1,5-A]oxireno[D]pyridine](/img/structure/B12523001.png)
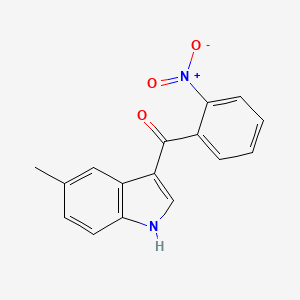
![4-[1-Benzyl-7-(trifluoromethyl)-1h-indazol-3-yl]benzene-1,3-diol](/img/structure/B12523004.png)
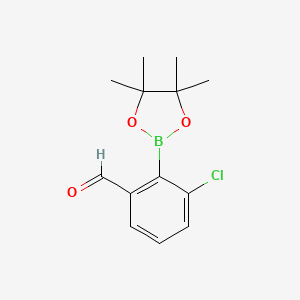
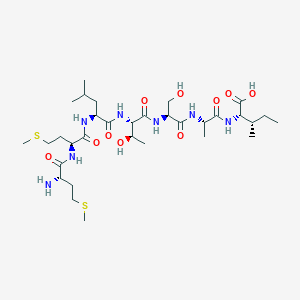

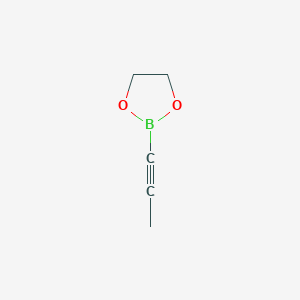
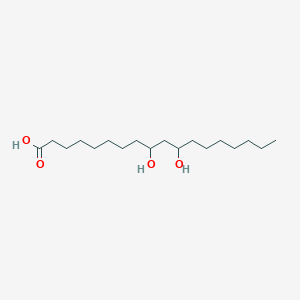
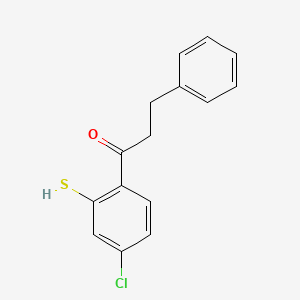
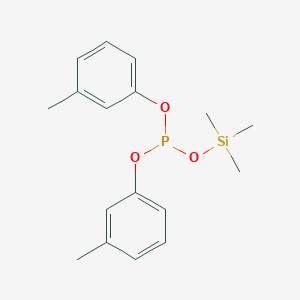
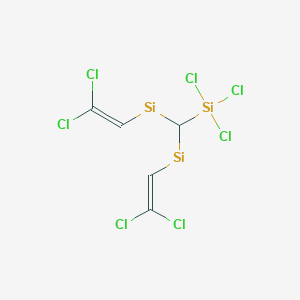
![4-[Butyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12523069.png)
